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Compound of Interest

Compound Name: 2-(2-Nitrophenoxy)benzaldehyde

CAS No.: 66961-19-1

Cat. No.: B1268434

Get Quote

Introduction
2-(2-Nitrophenoxy)benzaldehyde (CAS: 66961-19-1) is a diaryl ether scaffold characterized

by ortho-substitution on both aromatic rings. This specific substitution pattern—an aldehyde

group on one ring and a nitro group on the other—imparts significant steric strain and

electronic anisotropy to the molecule. In medicinal chemistry, this scaffold serves as a critical

intermediate for synthesizing fused heterocycles, such as dibenzoxazepines and xanthones,

often used in antipsychotic and anti-inflammatory drug development.

This guide provides a rigorous analysis of the molecular conformation driven by steric and

electronic effects, alongside a validated protocol for its synthesis via nucleophilic aromatic

substitution (

).

Molecular Structure and Conformational Analysis[1]
[2]
The Diphenyl Ether "Skew" Geometry
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Unlike biphenyls, which rotate around a C-C bond, diaryl ethers rotate around the C-O-C ether

linkage. The bond angle at the ether oxygen is typically

. However, the defining structural feature of 2-(2-Nitrophenoxy)benzaldehyde is the "Skew" or
"Butterfly" conformation.

Steric Driver: The presence of bulky ortho-substituents (formyl and nitro groups) prevents the

two phenyl rings from becoming coplanar. A planar conformation would force the ortho-

hydrogens or the substituents into severe van der Waals repulsion.

Electronic Driver: The

interaction between the ether oxygen lone pairs and the aromatic

-systems favors a conformation where the rings are twisted relative to the C-O-C plane.

Predicted Torsion Angles and Intramolecular
Interactions
Based on crystallographic data of analogous ortho-disubstituted diphenyl ethers, the molecule

adopts a geometry where the two aromatic planes are twisted by approximately

relative to each other.
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Parameter Approximate Value Mechanistic Explanation

Ether Bond Angle (C-O-C) hybridization of the ether

oxygen.

Torsion Angle (

)

Twist required to minimize

steric clash between the

aldehyde oxygen and the nitro

group oxygen/nitrogen.

Nitro Group Orientation twist

The nitro group often twists out

of coplanarity with its phenyl

ring to relieve strain from the

adjacent ether oxygen.

Dipole Alignment Anti-parallel

The strong dipoles of the

and

groups tend to orient away

from each other to minimize

electrostatic repulsion.

Structural Logic Diagram
The following diagram illustrates the steric and electronic forces dictating the molecular shape.
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Figure 1: Logical flow determining the twisted conformation of 2-(2-
Nitrophenoxy)benzaldehyde.

Synthetic Protocol
The synthesis relies on a Nucleophilic Aromatic Substitution (

) reaction. The phenoxide derived from salicylaldehyde attacks the electron-deficient 1-chloro-
2-nitrobenzene. The nitro group at the ortho position activates the halide for displacement.

Reagents and Materials
Nucleophile: Salicylaldehyde (2-hydroxybenzaldehyde) [1.0 eq]

Electrophile: 1-Chloro-2-nitrobenzene [1.0 eq] (1-Fluoro-2-nitrobenzene is faster but more

expensive)

Base: Potassium Carbonate (

), anhydrous [1.5 eq]
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Solvent: N,N-Dimethylformamide (DMF), anhydrous

Catalyst (Optional): 18-Crown-6 (if reaction is sluggish)

Step-by-Step Methodology
Reaction Setup:

Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

Under a nitrogen atmosphere, dissolve Salicylaldehyde (12.2 g, 100 mmol) in DMF (50

mL).

Add Anhydrous

(20.7 g, 150 mmol). Stir at room temperature for 15 minutes to generate the phenoxide
anion. The solution will turn bright yellow.

Addition and Heating:

Add 1-Chloro-2-nitrobenzene (15.8 g, 100 mmol) to the mixture.

Heat the reaction mixture to 90–100 °C in an oil bath.

Note: Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexane). The reaction typically

requires 4–6 hours.

Workup:

Cool the mixture to room temperature.

Pour the reaction mass into Ice-Water (300 mL) with vigorous stirring. The product should

precipitate as a solid.[1]

If an oil forms, extract with Ethyl Acetate (3 x 100 mL). Wash the organic layer with water

(2x) and brine (1x) to remove DMF.

Purification:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_the_Synthesis_of_2_Ethoxybenzaldehyde_from_Salicylaldehyde.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268434?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Recrystallization: Dissolve the crude solid in boiling Ethanol (95%). Allow to cool slowly to

4 °C.

Yield: Typical yields range from 75% to 85%.

Appearance: Pale yellow to yellow crystals.

Synthesis Workflow Diagram
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Figure 2: Step-by-step synthetic pathway for 2-(2-Nitrophenoxy)benzaldehyde.

Characterization Data
To validate the synthesis, compare experimental data against these standard values.
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Technique Expected Signal/Value Assignment

NMR (DMSO-

)
10.45 ppm (s, 1H) Aldehyde proton (-CHO)

8.05 ppm (dd, 1H) Proton ortho to Nitro group

6.80 - 7.80 ppm (m, 7H) Aromatic protons

IR Spectroscopy 1690 C=O stretch (Aldehyde)

1525

, 1350

N-O stretch (Nitro,

asymmetric/symmetric)

1240 C-O-C stretch (Ether)

Melting Point 78–80 °C Crystalline solid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1268434/docs?utm_src=pdf-body#2-2-nitrophenoxy-benzaldehyde-structural-dynamics-and-synthetic-protocols
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Nitrophenoxy_benzaldehyde
https://acta-arhiv.chem-soc.si/52/52-4-460.pdf
https://journals.matheo.si/index.php/ACSi/article/view/280
https://www.researchgate.net/publication/51779618_2-4-2-Formyl-phen-oxy-but-oxy-benzaldehyde
https://www.researchgate.net/publication/273336332_2-4-2-Formylphenoxybutoxybenzaldehyde
https://www.benchchem.com/product/b1268434?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268434?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. benchchem.com [benchchem.com]

2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [2-(2-Nitrophenoxy)benzaldehyde: Structural Dynamics
and Synthetic Protocols]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268434/docs#2-2-nitrophenoxy-benzaldehyde-
structural-dynamics-and-synthetic-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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